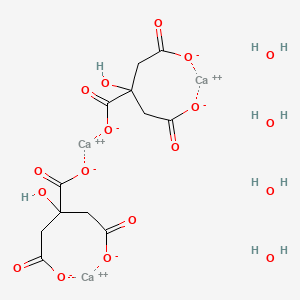

Citric acid calcium salt

説明

Structure

3D Structure of Parent

特性

分子式 |

C12H18Ca3O18 |

|---|---|

分子量 |

570.5 g/mol |

IUPAC名 |

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate;tetrahydrate |

InChI |

InChI=1S/2C6H8O7.3Ca.4H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;4*1H2/q;;3*+2;;;;/p-6 |

InChIキー |

LNIZKKFWMDARJV-UHFFFAOYSA-H |

正規SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.[Ca+2].[Ca+2].[Ca+2] |

製品の起源 |

United States |

Synthesis and Production Methodologies of Citric Acid Calcium Salt

Chemical Synthesis Routes

The primary methods for synthesizing calcium citrate (B86180) involve precipitation reactions. These routes are characterized by their directness and adaptability to various calcium sources, from mined minerals to recycled waste materials.

Precipitation from Calcium-Containing Precursors and Citric Acid

The most prevalent synthesis strategy is the direct reaction between an aqueous solution of citric acid and a calcium source. The low solubility of calcium citrate in water, particularly in hot water, facilitates its separation from the reaction mixture. wikipedia.orgmeckey.com

The reaction between citric acid and calcium carbonate is a cornerstone of industrial calcium citrate production. meckey.comnih.gov This method, often referred to as the one-step calcium salt method, involves neutralizing citric acid with calcium carbonate, which results in the precipitation of calcium citrate. meckey.com The basic reaction is as follows:

3 CaCO₃ (s) + 2 C₆H₈O₇ (aq) → Ca₃(C₆H₅O₇)₂ (s) + 3 H₂O (l) + 3 CO₂ (g)

This process is integral to the downstream recovery of citric acid from fermentation broths, where limewater (a solution of calcium hydroxide) or calcium carbonate is used to precipitate the acid as its calcium salt. wikipedia.orgacs.orgnih.gov The solid calcium citrate is then filtered and can be purified further. wikipedia.org

Calcium hydroxide (B78521) and calcium oxide are also widely used as precursors in the synthesis of calcium citrate. nih.govgoogle.com The reaction with calcium hydroxide is a direct acid-base neutralization that produces calcium citrate and water. brainly.phresearchgate.net

3 Ca(OH)₂ (aq) + 2 C₆H₈O₇ (aq) → Ca₃(C₆H₅O₇)₂ (s) + 6 H₂O (l)

Calcium oxide, or quicklime, is typically slaked with water to form calcium hydroxide (an emulsion or solution) before being reacted with citric acid. google.com In some methodologies, calcium oxide is obtained by calcining calcium carbonate sourced from minerals or biological waste. nih.govmdpi.com A preparation method has been developed where calcium oxide or calcium hydroxide is first reacted with acetic acid as a phase-transfer catalyst to form a liquid, which is then filtered and reacted with citric acid to yield a high-purity product. google.com

In recent years, there has been a significant shift towards using sustainable and waste-derived materials as calcium sources for citrate synthesis. This approach addresses environmental concerns related to waste disposal and reduces reliance on non-renewable mined resources like limestone. mdpi.comjchr.org

Commonly utilized waste materials include:

Eggshells : Composed of over 94% calcium carbonate, eggshells from poultry farms and food industries are a high-purity, readily available raw material for producing calcium citrate. nih.govijarsct.co.inhnxb.org.cnmdpi.com Studies have demonstrated efficient conversion of eggshell powder into calcium citrate via reaction with citric acid. hnxb.org.cnnih.gov

Seashells : Waste shells from aquaculture, such as oyster shells and cockle shells, are another abundant source of calcium carbonate (specifically, the aragonite form in cockle shells). mdpi.commdpi.comspgykj.comgoogle.com Research has shown high-yield synthesis of calcium citrate from these materials, presenting a method for upcycling this biowaste. mdpi.comspgykj.com

These green synthesis techniques are valued for their cost-effectiveness and contribution to a circular economy by transforming waste into a valuable chemical product. mdpi.commdpi.com

Influence of Reaction Parameters on Synthesis Yield and Purity

The efficiency of calcium citrate synthesis and the physicochemical properties of the final product are heavily dependent on various reaction parameters. Factors such as temperature, reaction time, pH, and reactant concentrations must be carefully controlled to optimize yield and purity. google.comwjygy.com.cn

The concentration of citric acid is a critical factor that directly influences the production yield, reaction time, and the structural properties of the synthesized calcium citrate. mdpi.comresearchgate.net A study utilizing cockle shell-derived calcium carbonate investigated the effects of varying citric acid concentrations (2 M, 3 M, and 4 M) on the synthesis. mdpi.com

The findings revealed that:

Yield and Reaction Time : The highest production yield (98.57%) was achieved with a 2 M citric acid solution, which also corresponded to the shortest reaction time. mdpi.com As the acid concentration increased to 3 M and 4 M, the yield decreased to 93.14% and 88.63%, respectively, while the reaction time increased. mdpi.com The increased viscosity of the more concentrated solutions likely contributed to these results. mdpi.com

Product Composition : The concentration of citric acid was found to alter the crystalline form of the product. mdpi.comresearchgate.net Using 2 M citric acid resulted in the formation of a pure tetra-hydrated phase of calcium citrate (Ca₃(C₆H₅O₇)₂·4H₂O). mdpi.comresearchgate.net In contrast, higher concentrations (3 M and 4 M) led to the precipitation of a mixture of the hydrated and anhydrous (Ca₃(C₆H₅O₇)₂) forms of calcium citrate. mdpi.comresearchgate.net

These results indicate that a 2 M citric acid concentration provides the optimal balance for producing high-yield, hydrated calcium citrate in an efficient manner from a sustainable calcium source. mdpi.comresearchgate.net

Interactive Data Table: Effect of Citric Acid Concentration on Calcium Citrate Synthesis

| Citric Acid Concentration (M) | Production Yield (%) | Reaction Time (min) | Product Phase |

| 2 | 98.57 | 60 | Purely Hydrated (Ca₃(C₆H₅O₇)₂·4H₂O) |

| 3 | 93.14 | 75 | Mixture of Hydrated and Anhydrous |

| 4 | 88.63 | 85 | Mixture of Hydrated and Anhydrous |

| Data sourced from a study on calcium citrate synthesis from cockle shells. mdpi.com |

Role of Temperature and pH in Process Control

In the chemical synthesis of citric acid calcium salt, precise control of temperature and pH is paramount for determining the final product's purity, yield, and crystalline structure. These two parameters are interdependent and dictate the reaction equilibrium and kinetics.

The pH of the reaction medium directly influences the type of calcium citrate salt that is formed. For the production of tricalcium citrate, a neutral to slightly acidic pH is typically employed. Specific research and patents indicate that a final pH value in the range of 4.0 to 4.8 is optimal for generating calcium citrate crystals. google.com A narrower range of 4.1 to 4.5 has been noted as superior for achieving more homogeneous crystal particles. mdpi.com If the pH is lowered to a more acidic range of 2.8 to 3.5, the resulting product is calcium hydrogen citrate instead. google.com The solubility of calcium citrate is also highly pH-dependent; in certain acidic treatments, unwanted precipitation occurs when the pH of the solution rises above 3. google.com

Temperature control is equally critical and influences both reaction rates and the hydration state of the resulting calcium citrate crystals. The reaction between calcium carbonate and citric acid is a strong exothermic process, which can cause the temperature to rise above 50°C. mdpi.com The solubility of different calcium citrate hydrates is uniquely affected by temperature. Calcium citrate tetrahydrate exhibits reverse solubility, meaning it becomes less soluble as the temperature increases. researchgate.net Conversely, calcium citrate hexahydrate's solubility increases with temperature. researchgate.net The transition temperature between these two forms is 51.6°C. mdpi.comresearchgate.net Industrial processes often leverage high temperatures, ranging from 60°C to 90°C, to control precipitation. google.com In some methods, temperatures as high as 95°C are considered particularly advantageous for precipitating specific forms of calcium citrate. google.com

| Parameter | Control Range | Effect/Product Formed | Source |

|---|---|---|---|

| pH | 4.0 - 4.8 | Optimal for Calcium Citrate crystal formation. | google.com |

| pH | 4.1 - 4.5 | Superior for homogeneous crystal particles. | mdpi.com |

| pH | 2.8 - 3.5 | Formation of Calcium Hydrogen Citrate. | google.com |

| Temperature | 60°C - 90°C | General range for controlling precipitation. | google.com |

| Temperature | >50°C | Natural temperature rise due to exothermic reaction. | mdpi.com |

| Temperature | 51.6°C | Transition point between tetrahydrate and hexahydrate forms. | mdpi.comresearchgate.net |

Biotechnological Production and Recovery Pathways

While direct chemical synthesis is possible, the vast majority of global citric acid production relies on microbial fermentation. acs.orgnih.gov In this context, calcium citrate is not the final product but rather a critical intermediate that facilitates the recovery and purification of citric acid from the complex fermentation broth.

The industrial production of citric acid is dominated by fermentation processes using select strains of the fungus Aspergillus niger. nih.govwikipedia.org These microorganisms are cultured in a medium rich in carbohydrates, such as molasses or glucose, which they convert into citric acid. wikipedia.org

The most established and widely used method for this purification is precipitation. acs.orgnih.gov This is achieved by adding a calcium source, most commonly calcium hydroxide (slaked lime) or calcium carbonate, to the fermentation broth. wikipedia.orgscirp.org The addition of the calcium salt causes the citric acid to precipitate out of the solution as solid calcium citrate. acs.orgscispace.com This solid calcium citrate is an intermediate product that is largely insoluble in the broth, allowing for its efficient separation from the soluble impurities via filtration. wikipedia.orgcaldic.com Once the calcium citrate precipitate is isolated and washed, it is treated with sulfuric acid. This final step regenerates the citric acid in a purified aqueous solution and produces calcium sulfate (B86663) (gypsum) as a solid byproduct, which is filtered off. wikipedia.orgscirp.orgpjoes.com Therefore, the formation of calcium citrate is a pivotal intermediate step that enables the effective purification of citric acid from the fermentation medium.

The precipitation of calcium citrate from the fermentation broth is a well-defined process where temperature and pH are again the key control parameters to maximize yield and purity. The conventional industrial method involves the gradual addition of a lime slurry (a suspension of calcium hydroxide) to the filtered fermentation broth. caldic.com

To achieve efficient precipitation, the process is typically conducted at elevated temperatures. The optimal temperature range is generally between 70°C and 90°C. nih.gov More specifically, temperatures of 80°C or 90°C and above are often cited to ensure the formation of large, high-purity crystals of calcium citrate and to minimize solubility losses. caldic.comijcrt.orgresearchgate.net Along with high temperature, the pH of the solution is carefully adjusted. The precipitation is most effective at a neutral or near-neutral pH, with target values often falling between 6.0 and 7.5. researchgate.netoup.com Some processes specify a more precise optimum pH of 7.0 to 7.2. ijcrt.org The concentration of citric acid in the broth is also a factor, with a concentration above 15% being desirable for a successful precipitation process. caldic.com

While the lime precipitation method is standard, variations exist. One alternative methodology involves adjusting the broth to a more acidic pH of 4.3 and then heating it with steam to 60°C to induce the precipitation of calcium citrate. oup.com Another patented process describes a two-step neutralization where an initial precipitation is carried out at a pH of 2-5, followed by a secondary neutralization of the remaining liquid to a pH of 3-9 to recover additional citrate. google.com Regardless of the specific parameters, the fundamental principle remains the conversion of soluble citric acid into an insoluble calcium salt for separation.

| Precipitating Agent | Temperature | pH | Notes | Source |

|---|---|---|---|---|

| Calcium Hydroxide (Lime) | ≥90°C | <7 (close to 7) | Standard industrial method; requires citric acid concentration >15%. | caldic.com |

| Calcium Hydroxide (Lime) | 70°C - 90°C | 7.2 | Used in recovery from Yarrowia lipolytica fermentation. | nih.gov |

| Lime Milk | Gradual heating to 80°C | 6.0 | Effective for separating from various organic acids. | researchgate.net |

| Lime | 60°C (via steam) | 4.3 | An alternative precipitation condition. | oup.com |

| CaCl₂, Ca(OH)₂, or Calcium Acetate | 80°C | 7.0 - 7.2 | Optimum conditions reported for clarification and precipitation. | researchgate.net |

Crystallization Science and Engineering of Citric Acid Calcium Salt

Fundamental Mechanisms of Calcium Citrate (B86180) Crystallization

The formation of calcium citrate crystals from a solution is a process governed by the principles of nucleation and crystal growth. These fundamental mechanisms are influenced by a variety of factors that ultimately determine the characteristics of the crystalline product.

Nucleation and Crystal Growth Kinetics

The initial step in crystallization is nucleation, the formation of stable crystalline nuclei from a supersaturated solution. For calcium citrate, the degree of supersaturation is a key driver for nucleation. Studies have shown that factors such as reactant concentration and the presence of additives can significantly impact nucleation kinetics. For instance, increasing the concentration of calcium and citrate ions leads to a higher supersaturation level, which can accelerate the rate of nucleation.

Once stable nuclei are formed, they begin to grow into larger crystals. The rate of crystal growth is influenced by factors like temperature, pH, and the presence of impurities or additives. Research has indicated that citrate itself can inhibit the crystal growth of other calcium salts, such as calcium oxalate (B1200264), by adsorbing onto the crystal surfaces. researchgate.netoup.com This suggests a complex interplay where the constituent ions of calcium citrate can also modulate its own crystallization process. The addition of ethanol (B145695) to an aqueous solution of calcium and citrate salts has been shown to induce supersaturation and lead to the precipitation of nano-sized calcium citrate sheets. nih.govtandfonline.com The kinetics of this process can be described by models like the Avrami equation, which has been used to analyze the crystallization of calcium citrate tetrahydrate from amorphous calcium phosphate (B84403), revealing a half-life for precipitation of approximately 5 hours. nih.govresearchgate.net

Some research has explored the use of seeding to control nucleation and crystal growth. Adding seed crystals provides a surface for new crystal growth to occur, which can bypass the initial energy barrier for nucleation and allow for better control over the final crystal size distribution. mdpi.com

Factors Governing Crystal Morphology and Size Distribution

The morphology, or shape, and size of calcium citrate crystals are critical properties that can affect its bulk characteristics, such as flowability and dissolution rate. Several factors have been identified to have a significant influence on these properties:

Supersaturation and Reactant Concentration: The level of supersaturation has a strong influence on crystal morphology. mdpi.com At different supersaturation levels, the growth rates of different crystal faces can vary, leading to different crystal habits. For example, at high supersaturation, the growth may be more rapid and less controlled, potentially leading to smaller, more irregular crystals or agglomerates. The concentration of calcium ions has been found to be optimal between 0.001 and 1 mol/L for achieving a desirable particle size distribution. mdpi.com

pH: The pH of the crystallization medium affects the speciation of citrate ions in the solution, which in turn influences how they incorporate into the crystal lattice. A pH range of 4.1 to 4.5 has been reported to produce more homogeneous zinc citrate crystals, a principle that can be extended to calcium citrate. mdpi.com

Stirring Rate and Residence Time: Hydrodynamic conditions, such as the stirring rate in a crystallizer, play a role in determining crystal morphology by affecting mass transfer and shear stress. mdpi.com Adequate mixing ensures a uniform distribution of supersaturation, while excessive shear can lead to crystal breakage.

Additives and Impurities: The presence of other substances in the crystallization medium can significantly alter crystal morphology. For example, organic solvents like ethanol can influence the preferential growth of certain crystal planes, leading to the formation of elongated wires or nanosheets. researchgate.nettandfonline.com The addition of ethanol can also affect the degree of crystallinity. nih.govtandfonline.com

Temperature: Temperature affects both the solubility of calcium citrate and the kinetics of crystallization, thereby influencing the final crystal size and shape. mdpi.com

Investigations into Amorphous Precursors and Hydrate (B1144303) Formation Pathways

Recent research has highlighted the role of amorphous precursors in the crystallization of calcium citrate. Amorphous calcium phosphate (ACP) has been studied as a precursor that can transform into crystalline calcium citrate tetrahydrate over time. nih.govresearchgate.net This transformation often proceeds through a period of robust supersaturation, which may be a key factor in certain applications. nih.govresearchgate.net The presence of citrate has been shown to stabilize amorphous calcium phosphate, delaying its crystallization. researchgate.netnih.govrsc.org

The formation of different hydrate forms of calcium citrate is a crucial aspect of its crystallization. The pathway to a specific hydrate can be influenced by the initial conditions. For instance, the dissolution of amorphous calcium phosphate in the presence of citrate can lead to the precipitation of calcium citrate tetrahydrate after an extended period of supersaturation. nih.govresearchgate.net It has been suggested that calcium hydrogencitrate is the species involved in the crystal growth, which then undergoes a solid-state transformation to calcium citrate tetrahydrate. nih.govresearchgate.net The presence of citrate can also induce the formation of hydroxyapatite (B223615) from an amorphous precursor through a surface-mediated transformation. researchgate.net

Hydrate Forms and Interconversion Dynamics

Calcium citrate can exist in several hydrated forms, each with distinct physical and chemical properties. The interconversion between these forms is a dynamic process governed by factors such as temperature and humidity.

Characterization of Calcium Citrate Monohydrate, Tetrahydrate, and Hexahydrate Forms

Several hydrate forms of calcium citrate have been well-characterized, including a monohydrate, tetrahydrate, and hexahydrate. mdpi.comku.dkresearchgate.net

Calcium Citrate Monohydrate: A monohydrate form has been identified, and its structure has been characterized as aqua(citric acid)(hydrogen citrato)calcium monohydrate. iucr.orgresearchgate.net

Calcium Citrate Tetrahydrate (CCT): This is a common and well-studied form. ku.dk It can be obtained by precipitation from aqueous solutions of calcium chloride and sodium citrate at temperatures above 52°C. ku.dkresearchgate.netnih.gov The crystal structure of tricalcium dicitrate tetrahydrate has been determined to be a three-dimensional network. wikipedia.org It can also be formed through the dehydration of the hexahydrate. ku.dk The tetrahydrate is the major crystalline phase found in several commercial calcium supplements. cambridge.org It can exist in different crystal systems, including monoclinic and triclinic phases. mdpi.com

Calcium Citrate Hexahydrate (CCH): This form precipitates from aqueous solutions below the transition temperature of 52°C. ku.dkresearchgate.netnih.gov Its crystal structure is characterized by layers of edge-sharing calcium coordination polyhedra. cambridge.org

These hydrates can be distinguished using various analytical techniques, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). nih.govku.dk TGA can reveal the stepwise loss of water molecules upon heating, while DSC can identify the temperatures at which phase transitions and dehydration events occur. ku.dk XRD provides information about the crystal structure of each hydrate form. nih.gov

Studies on Aqueous Solubility and Solid-State Phase Transitions

The aqueous solubility of calcium citrate hydrates is a critical parameter, particularly for its applications in food and pharmaceuticals. The solubility of the different hydrates varies with temperature. The solubility of calcium citrate tetrahydrate decreases with increasing temperature, while the solubility of the hexahydrate increases, with a transition temperature of 51.6°C. researchgate.net

The interconversion between the different hydrate forms can occur both in aqueous solution and in the solid state. The hexahydrate is the more stable form at lower temperatures, while the tetrahydrate is more stable at higher temperatures. mdpi.comresearchgate.net The transition temperature between the two is approximately 51.6-52°C. mdpi.comresearchgate.netnih.govresearchgate.net

Dehydration studies have shown that the hexahydrate can be converted to the tetrahydrate, dihydrate, and anhydrous forms through stepwise heating. ku.dk The enthalpy of these dehydration steps has been measured using DSC. ku.dkresearchgate.netnih.gov For example, the dehydration of CCH to CCT, CCT to CCD (dihydrate), and CCD to CCA (anhydrous) have specific enthalpy changes associated with them. ku.dknih.gov These solid-state phase transitions involve changes in the crystal structure and unit cell size. ku.dknih.gov Interestingly, the conversion of the dihydrate and anhydrous forms in aqueous solution yields the more soluble tetrahydrate rather than the more stable hexahydrate, a phenomenon consistent with Ostwald's stage law. ku.dknih.gov

The following table summarizes the enthalpy of dehydration for the different transitions:

| Dehydration Step | Enthalpy of Dehydration (ΔH⁰) in kJ/mol |

| CCH to CCT | 43.6 ku.dkresearchgate.netnih.gov |

| CCT to CCD | 43.8 ku.dkresearchgate.netnih.gov |

| CCD to CCA | 88.1 ku.dkresearchgate.netnih.gov |

The dissolution of these hydrates in water is also associated with specific thermodynamic parameters. The enthalpy of dissolution has been calculated from the temperature dependence of solubility. ku.dknih.gov

| Hydrate Form | Enthalpy of Dissolution (ΔH⁰) in kJ/mol |

| CCH | +21 ku.dknih.gov |

| CCT | -20 ku.dknih.gov |

| CCD | -22 ku.dknih.gov |

| CCA | -40 ku.dknih.gov |

This data highlights the endothermic nature of CCH dissolution and the exothermic nature of the dissolution of the other forms. ku.dknih.gov

Role of Citric Acid in Calcium Oxalate Crystallization Inhibition

Citric acid is a well-documented inhibitor of calcium oxalate (CaOx) crystallization, a process of significant interest due to its role in the formation of kidney stones. Its inhibitory mechanisms are multifaceted, involving interactions at various stages of crystal formation, from the initial nucleation events to the subsequent growth of established crystals. Understanding these mechanisms at a molecular level is crucial for developing effective strategies to prevent pathological calcification. This section explores the specific roles of citric acid in modulating the water content of amorphous precursors, the influence of solution supersaturation on its inhibitory efficacy, and the mechanisms of ion pairing that disrupt crystal growth.

Recent findings indicate that the crystallization of calcium oxalate often proceeds through a non-classical pathway involving the formation of amorphous calcium oxalate (ACO) precursors. mdpi.com These amorphous phases are hydrated and metastable, eventually transforming into more stable crystalline forms such as calcium oxalate monohydrate (COM), dihydrate (COD), or trihydrate (COT). mdpi.com

Citric acid plays a critical role in this early stage by directly influencing the nature of these amorphous precipitates. Research has shown that the presence of citric acid can modulate the water content within the nucleated amorphous particles. acs.orgresearchgate.net The amount of retained water in these amorphous precipitates is dependent on the concentration of citric acid used during the precipitation process. acs.orgresearchgate.net This modulation of water content is significant because it can alter the subsequent crystallization pathway, promoting the formation of different calcium oxalate hydrates. acs.org

Anionic molecules like citric acid can lead to the formation of distinct amorphous hydrated forms. mdpi.comresearchgate.net Studies have identified three such forms, designated ACO I, ACO II, and ACO III, which are precursors to the crystalline hydrates COM, COD, and COT, respectively. mdpi.comresearchgate.net By influencing the hydration state of the amorphous phase, citric acid can steer the crystallization towards the more hydrated and less stable forms like COD and COT, which are less frequently the primary components of kidney stones compared to the thermodynamically stable COM. mdpi.com This ability to stabilize amorphous precursors and direct the formation of specific crystalline hydrates is a key aspect of its inhibitory function. researchgate.net

Table 1: Influence of Citric Acid on Amorphous Calcium Oxalate (ACO) Precursors and Subsequent Crystalline Forms

| Amorphous Precursor | Associated Crystalline Hydrate | Role of Citric Acid |

|---|---|---|

| ACO I | Calcium Oxalate Monohydrate (COM) | Modulation of water content can influence the pathway. |

| ACO II | Calcium Oxalate Dihydrate (COD) | Formation is promoted by citric acid's influence on water content. |

| ACO III | Calcium Oxalate Trihydrate (COT) | Formation is promoted by citric acid's influence on water content. |

The effectiveness of citric acid as an inhibitor of calcium oxalate crystallization is not absolute and is significantly influenced by the level of supersaturation in the solution. acs.orgnih.gov Supersaturation is the driving force for crystallization, representing a state where the concentration of solute exceeds its equilibrium solubility.

However, the inhibitory role of citric acid can be diminished or even completely negated at high supersaturation levels. acs.orgresearchgate.net When the solution is highly supersaturated, the dominant mechanism for crystal formation shifts to homogeneous nucleation, where new crystals form spontaneously throughout the bulk of the solution. acs.org This rapid, widespread nucleation can overwhelm the inhibitory capacity of the citric acid present. acs.orgresearchgate.net This highlights a crucial interplay between the concentration of the inhibitor (citric acid) and the physicochemical driving force (supersaturation) of the crystallization process. acs.org In essence, while citrate is a potent inhibitor under certain conditions, its efficacy is conditional and can be overcome if the supersaturation of calcium and oxalate ions is sufficiently high. acs.org

Table 2: Effect of Citrate Concentration on Calcium Oxalate Crystallization Inhibition

| Citrate Concentration (mM) | Inhibition of Nucleation (%) | Inhibition of Aggregation (%) | Reference |

|---|---|---|---|

| 1.5 | 82.1 ± 1.0 | 62.7 ± 1.5 | nih.gov |

| 2.5 | 78.0 ± 1.0 | 62.7 ± 1.5 | nih.gov |

| 3.5 | 86.5 ± 0.9 | 70.2 ± 1.5 | nih.gov |

Data derived from experiments under specific laboratory conditions.

One of the primary mechanisms by which citric acid inhibits calcium oxalate crystallization is through ion pairing, specifically by forming soluble complexes with calcium ions (Ca²⁺). nih.govacs.orgresearchgate.net Citric acid is a tricarboxylic acid, and its anionic form, citrate, is an effective chelator of divalent cations like calcium.

This chelation has a twofold effect on the crystallization process. Firstly, by binding to calcium ions, citrate reduces the concentration of free, unbound Ca²⁺ in the solution. nih.gov This directly lowers the effective supersaturation of calcium oxalate, which is a product of the activities of free calcium and oxalate ions. nih.govnih.gov A reduction in supersaturation decreases the thermodynamic driving force for both the nucleation of new crystals and the growth of existing ones. nih.gov

Secondly, beyond simply reducing supersaturation, citrate's interaction with the crystal surfaces plays a crucial role. The citrate molecule can adsorb onto the surfaces of growing calcium oxalate crystals, particularly at the active growth sites known as kinks and steps. researchgate.net Molecular dynamics simulations and microscopic studies have shown that citrate interacts specifically with the Ca²⁺-rich faces of COM crystals. nih.gov This adsorption physically blocks the addition of further calcium and oxalate ions from the solution, thereby perturbing and inhibiting crystal growth. researchgate.netnih.gov The electrostatic interactions between the negatively charged carboxylate groups of citrate and the positively charged calcium ions on the crystal faces are believed to be the primary driver of this surface-specific inhibition. nih.gov This direct interference with the crystal lattice formation is a key aspect of its function as a crystal growth modifier. researchgate.netresearchgate.netosti.gov

Chelation and Complexation Chemistry of Citrate with Calcium

Principles of Citrate-Calcium Chelation

Citrate (B86180), a tricarboxylic acid, is an effective chelating agent for divalent cations like calcium. This chelation is a reversible reaction where the citrate molecule binds to a central calcium ion, forming a stable, water-soluble complex. The strength and nature of this binding are significantly influenced by the surrounding chemical environment, particularly the pH.

The effectiveness of citrate in chelating calcium is highly dependent on the pH of the solution. echemi.com Citric acid has three carboxylic acid groups with different pKa values, meaning they donate their protons at different pH levels. As the pH increases, more of these carboxylic groups deprotonate, becoming negatively charged and available to bind with the positively charged calcium ions.

The speciation of calcium citrate complexes also varies with pH. At lower pH values (around 4.1), the dominant species is the calcium hydrogencitrate complex. nih.gov As the pH rises to around 5.5 and higher, the fully deprotonated citrate ion forms a more stable complex with calcium, becoming the main soluble calcium species. nih.govku.dk Computer models have shown that in solutions containing calcium and citrate, most of the soluble calcium is complexed with citrate at a pH above 4. nih.gov This pH-dependent chelation is crucial in various systems, from preventing the precipitation of calcium salts in industrial applications to influencing calcium bioavailability in biological systems. echemi.comku.dk For instance, in the context of urolithiasis (kidney stone formation), the therapeutic action of citrate is attributed to the formation of a pH-dependent calcium-citrate-phosphate complex that reduces the concentration of free calcium ions. oup.com

The following table illustrates the pH-dependent speciation of citric acid and its impact on calcium chelation:

| pH Range | Dominant Citrate Species | Calcium Chelation Activity |

|---|---|---|

| < 3.13 | H₃Cit | Low |

| 3.13 - 4.76 | H₂Cit⁻ | Moderate, forms CaHCitr |

| 4.76 - 6.40 | HCit²⁻ | High, forms CaCitr⁻ |

| > 6.40 | Cit³⁻ | Very High, strong CaCitr⁻ formation |

The crystal structure of calcium citrate reveals a complex three-dimensional network. In the tetrahydrate form, [Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O, the calcium cations are eight-fold coordinated, linked by citrate anions and hydrogen bonds involving both coordinating and non-coordinating water molecules. wikipedia.org The structure consists of layers of edge-sharing calcium coordination polyhedra. researchgate.netcambridge.org

Different hydrated forms of calcium citrate exist, including the hexahydrate and tetrahydrate, with distinct crystal structures. researchgate.net In some forms, the citrate anion can act as a bidentate ligand, coordinating with the calcium ion through the oxygen atoms of a carboxyl group and the hydroxyl group. nih.gov For instance, in aqua(citric acid)(hydrogen citrato)calcium monohydrate, the calcium ion is eight-coordinate, forming a distorted bicapped octahedral geometry with ligands from two citrate molecules and a water molecule. nih.gov The citrate and citric acid molecules chelate the calcium ion through their hydroxyl and central carboxyl groups, creating a five-membered ring. nih.gov The bonding within these complexes is primarily ionic, though a small degree of covalent character has been observed. cambridge.org

Dissolution of Inorganic Calcium Salts via Citrate Chelation

Citric acid's ability to chelate calcium makes it an effective agent for dissolving inorganic calcium salts, which are often sparingly soluble in water. This property is harnessed in various applications, from industrial cleaning to medical treatments.

To study the efficacy of citrate in dissolving calcium deposits, researchers have developed various in vitro models. These models often use synthetic versions of biological calcium deposits, such as hydroxyapatite (B223615) (HAp), the main component of bone and tooth enamel, and calcium oxalate (B1200264), a primary constituent of kidney stones. researchgate.netnih.gov One common model involves creating tablets of HAp and then measuring their dissolution in solutions containing different chelating agents. researchgate.netnih.gov

Another approach utilizes a quartz crystal microbalance (QCM) to monitor the dissolution of thin films of pulverized calcinosis samples or synthetic hydroxyapatite nanoparticles in real-time. nih.gov These models allow for the systematic evaluation of factors like pH, temperature, and the concentration of the chelating agent on the dissolution rate. For example, studies using these models have shown that citric acid is superior to sodium thiosulfate (B1220275) in dissolving HAp tablets. researchgate.netnih.gov Furthermore, these models have demonstrated that the dissolution of calcium oxalate crystals increases with higher concentrations of citrate and longer incubation times. researchgate.net

Citric acid is a widely used decalcifying agent in histology and other fields where the removal of calcium salts is necessary for sample preparation. nih.gov The process typically involves immersing the calcified tissue in a citric acid solution. The concentration of the citric acid and the duration of the immersion can be varied depending on the size and density of the calcium deposit. nih.govuvigo.es For instance, studies have shown that a 10% citric acid solution is more effective at decalcifying root canal dentin than a 1% solution or a 17% EDTA solution. nih.gov

The decalcification process can be accelerated by factors such as increased temperature or gentle agitation of the sample. uvigo.es In some protocols, citric acid is used in combination with other substances, such as formaldehyde, to achieve simultaneous fixation and decalcification. uvigo.es The by-product of this decalcification process, calcium citrate, can potentially be recovered and used as a calcium supplement, adding to the resource efficiency of the method, for example, in the processing of shrimp shells. spkx.net.cn

The following table summarizes the findings of a comparative study on the decalcifying effects of different solutions on root canal dentin:

| Decalcifying Agent | Concentration | Relative Efficacy |

|---|---|---|

| Citric Acid | 10% | Most Effective |

| Citric Acid | 1% | More effective than EDTA and sodium citrate |

| EDTA | 17% | Less effective than 1% and 10% citric acid |

| Sodium Citrate | 10% | Least Effective |

Influence on Metal Ion Mobility and Sequestration in Chemical Systems

The chelating properties of citrate extend beyond calcium to other metal ions, influencing their mobility and sequestration in various chemical systems. By forming stable, soluble complexes with metal ions, citrate can prevent their precipitation and enhance their mobility. mdpi.com This is particularly relevant in environmental and industrial contexts where the control of metal ion concentration is important.

The ability of citrate to sequester metal ions is dependent on several factors, including the type and concentration of the metal, the pH of the system, and the presence of other competing ions. mdpi.com For example, the stability of metal-citrate complexes varies, with copper and nickel forming more stable complexes with citrate than lead. mdpi.com In the presence of calcium, the sequestration of other metal ions by citrate can be affected due to the competition for the chelating agent. However, citrate's ability to form complexes with a wide range of metal ions makes it a versatile tool for controlling metal ion behavior in complex chemical environments. mdpi.comjungbunzlauer.com

Advanced Analytical and Characterization Techniques for Citric Acid Calcium Salt

Spectroscopic Methodologies for Structural and Compositional Analysis

Spectroscopic techniques are fundamental in determining the molecular structure and composition of calcium citrate (B86180). These methods provide insights into the functional groups present and the crystalline nature of the compound.

Fourier-Transform Infrared Spectroscopy (FTIR) Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. drugfuture.com In the analysis of calcium citrate, FTIR spectra reveal characteristic absorption bands that confirm the compound's identity and hydration state. A broad absorption band observed around 3400-3500 cm⁻¹ is typically attributed to the O–H stretching vibrations of water molecules, indicating the presence of hydration in the crystal structure. drugfuture.comscribd.com

The presence of the citrate anion is confirmed by strong absorption peaks corresponding to the carboxylate groups (COO⁻). pharmaguideline.com Specifically, intense peaks between 1578–1443 cm⁻¹ are characteristic of the antisymmetric and symmetric stretching vibrations of the carboxylate group coordinated to the calcium ion. scribd.com The absorption bands in the region of 1257–1221 cm⁻¹ can be assigned to the C–O bond's stretching vibration. scribd.com The interaction between the carboxyl group of citric acid and Ca²⁺ ions is indicated by a shift in the absorption band of the C=O stretching vibration to a lower wavenumber, for instance, from 1728 cm⁻¹ in citric acid to 1593 cm⁻¹ in calcium citrate. uspbpep.com

Table 1: Characteristic FTIR Absorption Bands for Calcium Citrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~3482 - 3398 | O–H stretching (water of hydration) | drugfuture.comspectrumchemical.com |

| ~1593 - 1578 | Antisymmetric stretching of carboxylate (COO⁻) | scribd.comuspbpep.com |

| ~1443 | Symmetric stretching of carboxylate (COO⁻) | scribd.com |

| ~1257 - 1221 | C–O stretching | scribd.com |

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray diffraction (XRD) is an essential technique for determining the crystalline structure and identifying the specific phases of calcium citrate. drugfuture.com The XRD patterns of synthesized calcium citrate are compared with standard diffraction data from databases such as the International Centre for Diffraction Data (ICDD) to confirm the crystalline phase. drugfuture.comuclmail.net

Research has shown that the synthesis conditions, such as the concentration of citric acid, can influence the resulting crystalline phase. For example, using a 2M concentration of citric acid can lead to the formation of a pure tetrahydrated phase of calcium citrate (Ca₃(C₆H₅O₇)₂·4H₂O), also known as earlandite. drugfuture.com However, at higher concentrations (3M and 4M), a mixture of the tetrahydrated phase and an anhydrous phase (Ca₃(C₆H₅O₇)₂) may be produced. drugfuture.com The diffraction patterns of tricalcium dicitrate tetrahydrate are well-documented in the ICDD file #00-069-1272. drugfuture.com The degree of crystallinity can also be assessed, which has been shown to be lower for nano-sized calcium citrate compared to bulk materials. scribd.comresearchgate.net

Microscopic Techniques for Morphological and Nanostructural Investigations

Microscopic techniques provide direct visualization of the morphology, size, and structure of calcium citrate particles at both the micro and nano levels.

Transmission Electron Microscopy (TEM) of Precipitates

Transmission Electron Microscopy (TEM) is employed to investigate the nanostructural details of calcium citrate precipitates. TEM analysis has revealed that calcium citrate can form chain-like aggregates of spherical nanoparticles. drugfuture.com The individual particle size in such aggregates has been measured to be in the nanometer range. drugfuture.com In some instances, depending on the preparation conditions, a dense gel-like phase of amorphous calcium phosphate (B84403) can be observed in the presence of citrate. drugfuture.com High-resolution TEM (HRTEM) can be used to assess the crystallinity of the material at the nanoscale, showing blade-like crystals within an amorphous matrix in some preparations. amphray.com

Scanning Electron Microscopy (SEM) for Crystal Surface Analysis

Scanning Electron Microscopy (SEM) is a key technique for analyzing the surface morphology and crystal habits of calcium citrate. drugfuture.com SEM micrographs have shown that the morphology of calcium citrate crystals is highly dependent on the synthesis conditions. For instance, at the reaction equivalent ratio of calcium to citrate ions, needle-like crystals, which are the most thermodynamically stable form, are observed. medwinpublishers.com Variations in this ratio can lead to the formation of semispherical nanoparticles with sizes ranging from 100 to 250 nm. medwinpublishers.com Other observed morphologies include irregular plate-like crystallites that aggregate into larger particles. drugfuture.com Studies on the inhibition of calcium oxalate (B1200264) crystal growth by citrate have also utilized SEM to observe changes in crystal morphology, noting that citrate binding can lead to an enlargement of certain crystal faces. ruipugroup.comgoogle.com

Quantitative Determination and Purity Assessment of Calcium Citrate

The quantitative analysis and purity assessment of calcium citrate are critical for its use in various applications. Official methods are often provided by pharmacopeias such as the United States Pharmacopeia (USP).

A widely accepted method for the assay of calcium citrate is complexometric titration. drugfuture.comscribd.com The USP directs a procedure where a sample of previously dried calcium citrate is dissolved in hydrochloric acid. drugfuture.com The solution is then titrated with a standardized solution of 0.05 M disodium (B8443419) edetate (EDTA). The endpoint of the titration is detected using an indicator such as hydroxy naphthol blue, which results in a color change to blue. drugfuture.com According to the USP, each milliliter of 0.05 M disodium edetate is equivalent to 8.307 mg of anhydrous calcium citrate (Ca₃(C₆H₅O₇)₂). drugfuture.comuspbpep.com The acceptance criteria for the assay are typically between 97.5% and 100.5% on a dried basis. drugfuture.compharmaguideline.com

Purity is further assessed by testing for various impurities. These tests include limits for heavy metals, arsenic, fluoride (B91410), and acid-insoluble substances. drugfuture.compharmaguideline.comuspbpep.com For instance, the USP sets limits for arsenic at not more than 3 ppm and lead at not more than 0.001%. drugfuture.compharmaguideline.com The limit for fluoride is often set at 0.003%. pharmaguideline.comuspbpep.com Thin Layer Chromatography (TLC) can also be used for qualitative purity evaluation, with reported Rf values of 0.68 and 0.53 using different solvent systems. High-Performance Liquid Chromatography (HPLC) is another technique used for the determination of citrate, providing a reliable method for quantification and purity checks.

Table 2: Purity Specifications for Calcium Citrate (USP)

| Test | Method | Acceptance Criteria | Reference |

| Assay | Complexometric Titration with EDTA | 97.5%–100.5% (dried basis) | drugfuture.comuspbpep.com |

| Loss on Drying | Gravimetric | 10.0%–13.3% | uspbpep.com |

| Arsenic | Method I <211> | NMT 3 ppm | drugfuture.com |

| Lead | Method <251> | NMT 0.001% | uspbpep.com |

| Heavy Metals | Method I <231> | NMT 0.002% | uspbpep.com |

| Fluoride | Ion-Selective Electrode | NMT 0.003% | pharmaguideline.comuspbpep.com |

| Acid-Insoluble Substances | Gravimetric | NMT 0.2% | uspbpep.com |

Kinetic-Potentiometric Approaches for Citrate Analysis

Kinetic-potentiometric analysis represents a sophisticated method for determining the concentration of specific ions in a solution. This technique leverages the change in the rate of a chemical reaction, which is monitored using a potentiometer equipped with an ion-selective electrode (ISE). The presence of the target analyte, in this case, citrate, influences the reaction kinetics, providing a basis for its quantification.

A notable application of this technique is in the determination of citrate through the inhibition of crystal growth. Research has demonstrated that citric acid strongly inhibits the growth of certain seed crystals, and the kinetics of this inhibition can be followed potentiometrically. For instance, one method involves monitoring the inhibition of calcium fluoride crystal growth with a calcium ion-selective electrode. nih.gov This approach has been successfully used to determine citrate concentrations in the range of 0.5 to 2.4 µg/mL in pharmaceutical products and biological fluids like urine. nih.gov

Another similar strategy employs lead carbonate seed crystals and a lead ion-selective electrode. nih.gov The presence of citrate interferes with the crystalline growth of lead carbonate, and the rate of this process is monitored to determine citrate concentrations, typically between 0.5 and 2.0 µg/mL. nih.gov This method has proven effective for the direct analysis of citrate in beverages and pharmaceutical formulations. nih.gov

The versatility of kinetic-potentiometric methods is further enhanced by the use of multivariate calibration techniques, such as Partial Least Squares (PLS) and Principal Component Regression (PCR). scirp.orgjfda-online.com These statistical methods allow for the simultaneous determination of multiple compounds in a mixture by analyzing differences in their reaction rates. jfda-online.com While often applied to drug mixtures, the principles are applicable to the analysis of citrate in complex matrices. scirp.orgjfda-online.com The rate of reaction is typically monitored by tracking the change in potential of an ISE that responds to an ion consumed or produced during the reaction. jfda-online.com

Table 1: Kinetic-Potentiometric Methods for Citrate Determination

| Method Principle | Ion-Selective Electrode (ISE) | Analyte & Concentration Range | Application | Citation |

|---|---|---|---|---|

| Inhibition of Calcium Fluoride Crystal Growth | Calcium ISE | Citrate: 0.5-2.4 µg/mL | Pharmaceuticals, Urine | nih.gov |

| Inhibition of Lead Carbonate Crystal Growth | Lead ISE | Citrate: 0.5-2.0 µg/mL | Beverages, Pharmaceuticals | nih.gov |

| Multivariate Calibration (PLS, PCR) on Reaction Rates | Chloride ISE | Carbidopa: 1.0-14.0 µg/mL, Levodopa: 0.5-25.0 µg/mL | Drug Mixtures | jfda-online.com |

Chromatographic and Other Separation-Based Methods for Calcium Salts

Chromatography is a fundamental separation technique used to identify and quantify components within a mixture. jasco-global.com It operates by distributing the components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas that moves through the stationary phase). jasco-global.com Various chromatographic methods are employed for the analysis of calcium salts, including calcium citrate.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique. An HPLC-MS (Mass Spectrometry) method has been developed for the simultaneous measurement of citrate and oxalate, which are key factors in the formation of calcium oxalate kidney stones. elsevier.es This method utilizes a C18 column with a gradient elution of methanol (B129727) and a formate (B1220265) buffer, allowing for sensitive quantification. elsevier.es For analyzing pharmaceutical counterions like calcium, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) is effective. lcms.cz HILIC is particularly useful for separating polar compounds and can separate cations and anions in a single run. lcms.cz

Ion Chromatography (IC) is another key method for analyzing ions like citrate and calcium. researchgate.netthermofisher.com IC systems, often using a hydroxide-selective eluent, can separate and quantify anions like citrate from various pharmaceutical formulations. thermofisher.com For the direct analysis of cations like Ca²⁺ and Mg²⁺ in high ionic strength samples, High-Performance Chelation Ion Chromatography (HPCIC) is a robust method. researchgate.net HPCIC uses a stationary phase with a chelating agent (like iminodiacetic acid) that selectively binds metal ions, allowing for their separation and subsequent detection, often after a post-column reaction to form a colored complex. researchgate.net

Thin-Layer Chromatography (TLC) offers a simpler and more rapid separation method, suitable for the identification of soluble salts, including calcium, in various materials. medwinpublishers.comrsc.org In one study, TLC was used as a confirmatory evaluation for calcium citrate isolated from lemon juice, reporting specific Rf values (0.68 and 0.53) using different solvent systems. medwinpublishers.commedwinpublishers.com

Beyond chromatography, other separation methods include the traditional calcium salt precipitation method . In citric acid production, the acid is often first precipitated as calcium citrate from the fermentation broth. seplite.com This salt is then separated, and the citric acid is regenerated. seplite.com

Table 2: Chromatographic and Separation Methods for Calcium and Citrate Analysis

| Technique | Stationary Phase / Column | Mobile Phase / Eluent | Detection | Application | Citation |

|---|---|---|---|---|---|

| HPLC-MS | C18 column | Methanol and 1M formate buffer (gradient) | Mass Spectrometry (MS) | Simultaneous analysis of oxalate and citrate in urine | elsevier.es |

| HILIC-ELSD | Zwitterionic HILIC (sulfobetaine functional group) | Aqueous-organic mobile phase | Evaporative Light Scattering Detector (ELSD) | Separation and quantification of pharmaceutical counterions (cations and anions) | lcms.cz |

| Ion Chromatography (IC) | Dionex IonPac AG11 guard and AS11 analytical columns | Potassium hydroxide (B78521) (electrolytically generated) | Suppressed Conductivity | Assay for citrate and phosphate in pharmaceuticals | thermofisher.com |

| High-Performance Chelation Ion Chromatography (HPCIC) | Monolithic silica (B1680970) column with iminodiacetic acid (IDA) | 0.1 M potassium chloride and 1 mM nitric acid | Spectrophotometry (after post-column reaction with PAR) | Direct analysis of Ca²⁺ and Mg²⁺ in seawater and porewaters | researchgate.net |

| Thin-Layer Chromatography (TLC) | Silica gel | Various polar, semi-polar, and non-polar solvents | Visual (after staining) | Confirmatory evaluation of isolated calcium citrate | medwinpublishers.comrsc.orgmedwinpublishers.com |

Applications in Specialized Chemical and Material Systems Research

Mechanistic Role in Biomineralization Processes

Citrate (B86180) is a significant component of biological hard tissues like bone, and its calcium salt plays a crucial, multifaceted role in the process of biomineralization. Research has moved beyond simple observation to uncover the specific physicochemical mechanisms by which citrate influences the formation of mineralized structures.

A primary role of citrate is to stabilize mineral precursors and guide their crystallization. Studies show that citrate can stabilize prenucleation species of calcium phosphate (B84403) and a liquid-like precursor phase, delaying the formation of solid amorphous or crystalline phases. acs.org This stabilization is critical as it could facilitate the infiltration of these precursors into the confined spaces of collagen fibrils, which is a key step in bone formation. acs.org

Furthermore, citrate directly influences the interface between the organic matrix (collagen) and the inorganic mineral phase. Adsorbed citrate molecules on collagen fibrils have been found to significantly lower the interfacial energy between the collagen and the amorphous calcium phosphate precursor. nih.govresearchgate.net This reduction in energy enhances the wetting of the collagen by the mineral precursor, promoting the heterogeneous nucleation and subsequent intrafibrillar formation of hydroxyapatite (B223615). nih.govresearchgate.net Experimental evidence demonstrates that collagen fibrils containing approximately 8.2 wt% of bound citrate, a level similar to that in natural bone, can achieve full mineralization. nih.govresearchgate.net

Citrate is also recognized for its importance in forming apatite nanocrystals with an optimal structure, which contributes to the bone's resistance to fracture. rsc.org The presence of citrate can lead to a phenomenon of supersaturation, where the concentration of calcium citrate in a solution can temporarily exceed its equilibrium solubility. rsc.org This transient supersaturation may explain the high mobility of calcium in the presence of citrate during biomineralization, ensuring an adequate supply of ions for crystal growth. rsc.orgresearchgate.net

Utilization as a Raw Material for Advanced Citrate Derivatives (e.g., Bio-Plasticizers)

In the pursuit of greener and more efficient chemical synthesis, calcium citrate is being explored as a direct feedstock for producing advanced citrate derivatives, such as bio-plasticizers. Traditionally, the production of these derivatives, like tributyl citrate (TBC), requires purified citric acid. researchgate.net However, an innovative approach involves using the solid calcium citrate precipitate, which is an intermediate in the industrial production of citric acid from fermentation broths. researchgate.netatamanchemicals.com

This strategy, known as a simultaneous acidification-esterification (SAE) process, bypasses several costly and energy-intensive purification steps. researchgate.net In this process, solid calcium citrate is dispersed in an alcohol (e.g., butanol) in the presence of a strong acid like sulfuric acid. The acid facilitates the in-situ release of citric acid into the alcohol solution, which then undergoes esterification to form the desired citrate ester, while the calcium precipitates as calcium sulfate (B86663). researchgate.net

Research has demonstrated the feasibility of this method, with kinetic modeling and process simulations showing promising results. The morphology and small particle size of industrial calcium citrate (~0.37 µm) contribute to fast acidification rates, making the process efficient. researchgate.net This intensified process not only increases profitability by simplifying the downstream processing of citric acid but also aligns with the principles of a circular economy by efficiently utilizing an industrial intermediate. researchgate.net

Influence on Material Properties and Processing in Research Contexts

Calcium citrate's properties significantly influence the crystallization and characteristics of other calcium-based materials in industrial settings. In the industrial crystallization of citrates, controlling parameters like pH and temperature is crucial for obtaining desired particle properties. mdpi.com For calcium citrate itself, different hydrated forms crystallize at different temperatures; for instance, the tetrahydrate form crystallizes at higher temperatures, while the hexahydrate form appears at lower temperatures, with a conversion point around 51.6 °C. mdpi.com The synthesis method, such as the use of different organic solvents like acetone (B3395972) or ethanol (B145695) during its preparation from waste materials, can alter the crystal system (monoclinic vs. triclinic), thermal behavior, and morphology of the resulting calcium citrate. mdpi.com

In the context of construction materials, citrate ligands have been studied for their role in enhancing the recovery of materials from construction and demolition waste. semanticscholar.org In the hydrometallurgical leaching of waste cement pastes, citrate has shown a superior ability to enhance the dissolution rate of calcium compared to other carboxylic acids. semanticscholar.org This is attributed to its strong chelating properties. nih.gov The enhanced leaching allows for greater recovery of calcium, which can then be carbonated to produce calcium carbonate, contributing to carbon capture and utilization efforts. semanticscholar.org

Below is a table summarizing the effects of different organic solvents on the properties of calcium citrate synthesized from mussel shell waste.

| Property | CC-AC (Acetone) | CC-Et (Ethanol) | CC-IPA (Isopropyl Alcohol) |

| Primary Crystal System | Monoclinic | Triclinic | Monoclinic |

| Dehydration Process | Two steps | Single step | Two steps |

| Thermal Behavior | Contains a mix of anhydrous and hydrated forms | Contains a single hydrated phase | Contains a mix of anhydrous and hydrated forms |

| Morphology | Different from CC-Et | Different from CC-AC and CC-IPA | Similar to CC-AC |

| Data sourced from a study on the physicochemical characteristics of calcium citrate. mdpi.com |

Calcium citrate is investigated in food science for its interaction with biological tissues, particularly in the context of modifying meat quality. As a calcium salt, it can influence various physicochemical properties of meat products. mdpi.com Calcium is an essential element involved in numerous physiological processes, including muscle contraction and immune cell signaling. nih.gov

In studies on processed meats, the addition of calcium salts has been explored to fortify products or as a substitute for sodium chloride. mdpi.com Research on cured beef sausages showed that the addition of calcium salts like calcium chloride and calcium lactate (B86563) affected pH, cooking loss, and color. mdpi.com For example, increasing levels of calcium chloride (0.2-0.7%) were found to decrease the content of nitrosoheme, the primary red pigment in cured meat. mdpi.com While specific studies focusing solely on calcium citrate are less common, related calcium salts provide a model for its potential effects. In one study, cooked fermented sausages enriched with calcium citrate showed few changes in texture, color, or sensory properties. mdpi.com

In animal nutrition research, the source of dietary calcium has been shown to impact animal health and, by extension, tissue characteristics. A study on weaned piglets compared diets containing calcium carbonate with those containing calcium citrate. The results indicated that a diet with calcium citrate plus organic trace minerals significantly increased the abundance of beneficial gut bacteria like UCG-005. nih.gov Another study on broilers found that substituting limestone with eggshell powder (another calcium source) resulted in comparable meat quality characteristics, including drip loss, cooking loss, and tenderness, though it did affect fat percentage. tjas.orgresearchgate.net

The table below summarizes findings from a study on the effects of different calcium salts on the quality of beef sausages after 7 days of storage.

| Parameter | Control (No added Ca) | 0.7% CaCl₂ | 0.7% CaLac |

| Cooking Loss (%) | Lower | Higher than control | Higher than CaCl₂ treatment |

| a value (redness)* | Higher | Lower than control | Higher than CaCl₂ treatment |

| NO-heme content (mg/kg) | Higher | Significantly reduced | Reduced |

| Data adapted from research on calcium salts in cured beef sausages. mdpi.com |

Calcium citrate plays a role in controlling enzymatic reactions in food systems, most notably the inhibition of enzymatic browning caused by the enzyme Polyphenol Oxidase (PPO). cabidigitallibrary.orgnih.gov PPO catalyzes the oxidation of phenolic compounds in fruits and vegetables to quinones, which then polymerize to form dark pigments when tissues are cut or bruised. cabidigitallibrary.orgmdpi.com

Citric acid and its salts, including calcium citrate, act as effective anti-browning agents through two primary mechanisms. core.ac.uk First, they are acidulants, meaning they lower the pH of the system. PPO activity is highly pH-dependent, with optimal activity typically between pH 5 and 7, and is significantly inhibited at a pH below 3.0. nih.gov Second, the citrate ion is a chelating agent. PPO is a copper-containing enzyme, and citrate can bind to the copper ions at the enzyme's active site, rendering it inactive. nih.govcore.ac.uk

The effectiveness of these inhibitors can depend on the specific food matrix and the concentration used. For example, studies on fresh-cut potatoes have shown that citric acid concentrations of 1% to 2% are effective in reducing browning without negatively impacting nutritional quality. mdpi.com The combination of citric acid with other inhibitors, such as ascorbic acid, is often used to achieve a more potent and lasting anti-browning effect. cabidigitallibrary.org While ascorbic acid reduces the quinones back to phenols, citric acid inactivates the enzyme itself, providing a synergistic effect. cabidigitallibrary.org

The table below shows the inhibitory effect of various agents on PPO activity.

| Inhibitor | Mechanism of Action | Effectiveness |

| Citric Acid/Citrates | Acidulant (lowers pH), Chelating agent (binds copper) | Effective, often used in combination. cabidigitallibrary.orgmdpi.com |

| Ascorbic Acid | Reducing agent (reduces quinones back to phenols) | Highly effective but is consumed in the process. cabidigitallibrary.org |

| L-cysteine | Binds to quinones, preventing polymerization | Effective inhibitor. mdpi.com |

| 4-Hexylresorcinol | Aromatic compound inhibitor | Patented and approved browning inhibitor. cabidigitallibrary.org |

| This table summarizes information from multiple sources on PPO inhibition. cabidigitallibrary.orgmdpi.commdpi.com |

Environmental and Sustainability Research of Citric Acid Calcium Salt

Circular Economy Approaches: Valorization of Waste Streams for Production

The production of citric acid calcium salt, or calcium citrate (B86180), is increasingly aligning with the principles of a circular economy by utilizing various biological waste streams as primary raw materials. This approach not only mitigates waste disposal issues but also creates value-added products from materials that would otherwise end up in landfills. Research has focused on extracting calcium from sources like eggshells, shellfish, and animal bones, which are rich in calcium carbonate, and reacting it with citric acid to synthesize calcium citrate.

One prominent area of research involves the use of chicken eggshells, a significant waste product from both households and the food industry. scielo.org.penih.gov The process typically involves cleaning, drying, and grinding the eggshells into a fine powder to increase the surface area for reaction. This powder is then treated with a citric acid solution, sometimes derived from natural sources like lime juice, to facilitate a leaching process that results in the precipitation of calcium citrate. scielo.org.pe Studies have shown that reaction time and the dilution of the eggshell powder in the citric acid solution are key factors influencing the yield of the final product. scielo.org.pe Optimal reaction times have been identified at around six hours, with higher yields achieved in more diluted solutions. scielo.org.peresearchgate.net The resulting calcium citrate product has a calcium content comparable to commercial supplements, demonstrating the viability of this valorization method. scielo.org.peresearchgate.net

Similarly, other calcium-rich waste materials have been successfully utilized. Mussel shell waste is another promising source. mdpi.com A mild, green chemical reaction has been developed where calcium carbonate from mussel shells reacts with citric acid in the presence of organic solvents like acetone (B3395972), ethanol (B145695), or isopropanol to produce calcium citrate with yields exceeding 70%. mdpi.com Broiler chicken bones have also been repurposed to synthesize nano-calcium citrate. researchgate.net This process involves mixing calcium oxide derived from the bones with a citric acid solution, again using a natural source like lime juice, which also acts as a purifying agent. researchgate.net The table below summarizes findings from various studies on the valorization of different waste streams.

Table 1: Valorization of Waste Streams for Calcium Citrate Production

| Waste Source | Production Method | Key Findings | Calcium Content in Final Product |

|---|---|---|---|

| Chicken Eggshells | Citric acid leaching using lime juice | Optimal reaction time of 6 hours; higher yields with more diluted solutions. scielo.org.peresearchgate.net | 20.83% |

| Mussel Shells | Reaction with citric acid in the presence of organic solvents (acetone, ethanol) | Yields exceeded 70%, demonstrating effective utilization of the waste. mdpi.com | Not specified |

| Broiler Chicken Bones | Green synthesis using lime juice as a source of citric acid | Produced nano-calcium citrate with a particle size of around 524.1 nm; lime juice also acted as a natural purifier. researchgate.net | Not specified |

These circular economy approaches present a dual benefit: they reduce the environmental burden of food waste and provide an economical and sustainable route for producing valuable calcium citrate. nih.gov

Advanced Recovery and Purification Strategies from Industrial Effluents

In industrial biotechnology, citric acid is predominantly produced via submerged fermentation using the fungus Aspergillus niger. scielo.brnih.gov A conventional and widely used method for recovering citric acid from the fermentation broth is the calcium salt precipitation method. scielo.brresearchgate.net This process forms the basis for recovering calcium citrate from industrial streams.

The process begins after the fermentation is complete. The fungal biomass (mycelium) is first separated from the liquid fermentation broth by filtration. scielo.brpsecommunity.org The clarified broth, which contains the citric acid, is then treated with a calcium source, typically calcium hydroxide (B78521) (lime) or calcium carbonate, to precipitate the citric acid as insoluble calcium citrate. scielo.brnih.govoecd.org This reaction is carefully controlled, often involving heating the solution to promote the crystallization of calcium citrate. scielo.brresearchgate.net

Once precipitated, the solid calcium citrate is separated from the remaining liquid effluent (wastewater) through filtration. researchgate.netpsecommunity.org This initial product, however, requires further purification. The recovered calcium citrate is washed to remove impurities entrained from the fermentation broth. nih.gov If the final desired product is citric acid itself, the purified calcium citrate is then re-acidified, commonly with sulfuric acid. psecommunity.orgoecd.org This reaction precipitates calcium sulfate (B86663) (gypsum), which is filtered off, leaving a purified citric acid solution. psecommunity.org

Advanced strategies focus on optimizing this recovery and purification process to enhance efficiency and purity.

Reactive Crystallization: This technique is employed to control the crystal size and morphology of the calcium citrate, which can improve its separation and purification characteristics. Two-step reactive crystallization has been explored, where calcium carbonate first reacts with citric acid to form calcium hydrogen citrate, followed by a reaction with calcium hydroxide to yield the final calcium citrate product, with pH control being critical at each stage. encyclopedia.pub

Solvent-Mediated Synthesis: The use of organic solvents such as acetone, ethanol, and isopropanol during the reaction of a calcium source with citric acid can influence the physicochemical characteristics of the resulting calcium citrate crystals. mdpi.com

Membrane Filtration: Before the precipitation step, membrane filtration can be used to clarify the fermentation broth more effectively than traditional filtration, leading to a purer starting liquid and consequently a cleaner calcium citrate precipitate. researchgate.net

Magnetic Field Application: Research has explored carrying out the precipitation reaction under the influence of a magnetic field, which is proposed as a method to enhance the production process. google.com

The table below outlines the conventional steps and advanced strategies for the recovery and purification of calcium citrate from industrial fermentation effluents.

Table 2: Recovery and Purification Strategies for Calcium Citrate

| Strategy | Description | Purpose |

|---|---|---|

| Conventional Precipitation | Addition of calcium hydroxide or calcium carbonate to the fermentation broth to precipitate calcium citrate. scielo.brresearchgate.net | Primary recovery of citric acid from the liquid phase. |

| Filtration | Solid-liquid separation to collect the precipitated calcium citrate and remove it from the wastewater. psecommunity.org | Isolation of the crude calcium citrate product. |

| Washing | Rinsing the recovered calcium citrate with water. nih.gov | Removal of soluble impurities from the product. |

| Advanced Crystallization | Controlled two-step reactive crystallization to manage crystal formation. encyclopedia.pub | Improve product purity and handling characteristics. |

| Membrane Filtration | Use of membranes to clarify the initial fermentation broth before precipitation. researchgate.net | Achieve a higher purity of the final product by removing finer impurities early. |

These recovery and purification processes are crucial for the industrial production of citric acid and its salts, though they generate significant volumes of wastewater that require further treatment. scielo.br

Environmental Fate, Transport, and Biodegradation Pathways

The environmental profile of this compound is largely defined by its constituent parts: calcium and citrate ions. When released into the environment, calcium citrate dissociates into these ions, which then follow their own natural biogeochemical cycles. wbcil.com

Biodegradation: Citrate is a natural organic acid that is an intermediate in the Krebs cycle, a fundamental metabolic pathway in virtually all living organisms. oecd.org Consequently, it is readily and rapidly biodegradable by a wide range of microorganisms in soil and aquatic environments. oecd.orgwbcil.comd-nb.info Studies have shown that when carboxylates like citrate are added to soil, they can be mineralized to carbon dioxide within 24 hours. d-nb.info This rapid microbial consumption means that the citrate component does not persist in the environment. wbcil.com

This biodegradation is a key element in certain environmental remediation technologies. For instance, a solution of calcium citrate and phosphate (B84403) has been used to remediate soil and groundwater contaminated with Strontium-90. hanford.gov In this application, indigenous soil microorganisms biodegrade the citrate component. researchgate.net This metabolic process releases the calcium ions, which then precipitate with the phosphate to form hydroxyapatite (B223615). The hydroxyapatite structure can sequester the strontium, immobilizing the contaminant. hanford.govresearchgate.net The success of this technique relies directly on the predictable and rapid biodegradation of the citrate.

Transport and Fate: The transport of calcium citrate in the environment is influenced by its moderate water solubility. wbcil.com

In Water: As a water-soluble compound, it is mobile in aquatic systems. oecd.org However, due to its rapid biodegradation and low toxicity to aquatic organisms, it is not considered to cause long-term adverse effects in the environment. wbcil.comredox.com The potential for bioaccumulation is low, as both calcium and citrate are metabolized and regulated by organisms. wbcil.com

In Soil: In soil environments, the mobility depends on the soil type. The citrate ion is quickly biodegraded and is unlikely to leach extensively. wbcil.com The calcium ion's fate is more varied; it may leach in sandy soils but tends to be retained in soils with higher clay or organic content. wbcil.com In some cases, such as in the rhizosphere of certain plants like white lupin growing in calcareous soil, the plant roots excrete citric acid. This acidifies the soil, dissolving calcium carbonate and leading to the precipitation of calcium citrate directly in the soil environment. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Calcium citrate |

| Calcium carbonate |

| Calcium hydroxide |

| Citric acid |

| Sulfuric acid |

| Calcium sulfate |

| Acetone |

| Ethanol |

| Isopropanol |

| Calcium oxide |

| Calcium hydrogen citrate |

| Strontium-90 |

| Hydroxyapatite |

Future Research Directions and Emerging Paradigms

Advancements in Controlled Crystallization for Tailored Material Properties

The ability to control the crystallization process of calcium citrate (B86180) is a key area of future research, with the goal of producing materials with specific, tailored properties for advanced applications. By manipulating crystallization conditions, researchers can influence the size, shape (morphology), and crystal structure (polymorphism) of calcium citrate particles, which in turn dictates their performance characteristics such as solubility, bioavailability, and mechanical strength.

Recent breakthroughs have demonstrated the feasibility of producing novel calcium citrate morphologies. For instance, by adjusting parameters like solvent ratios, ion concentrations, and crystallization temperatures, scientists have successfully prepared fiber-like crystals with high length-to-diameter ratios, as well as strip-like and spherical crystals formed through the self-assembly of smaller flake-like units. mdpi.com The development of these unique structures opens up new possibilities for their use in advanced materials and biomedical applications. mdpi.comtheiet.org

Furthermore, the synthesis of nano-scaled calcium citrate, such as nanosheets and nanowires, represents a significant advancement. theiet.orgresearchgate.netnih.gov These nanomaterials exhibit unique properties due to their high surface-area-to-volume ratio. For example, nano-calcium citrate has shown promise in promoting bone formation, making it a candidate for bone graft substitutes. researchgate.netnih.gov The precipitation of these nanosheets can be achieved through methods like adding ethanol (B145695) to a solution containing calcium and citrate salts to induce supersaturation. researchgate.netnih.gov

The influence of various additives and processing techniques on crystal habit modification is another promising research avenue. Ultrasonic treatment has been shown to effectively alter the crystal morphology of similar compounds, suggesting its potential for tailoring calcium citrate crystals. mdpi.com Understanding how different molecules interact with the growing crystal faces will enable the rational design of additives that can direct the crystallization process to yield desired morphologies.

The existence of different hydrated forms of calcium citrate, known as polymorphs (e.g., tetrahydrate and hexahydrate), adds another layer of complexity and opportunity. cambridge.org Each polymorph can have distinct physical properties. Future work will likely focus on selectively crystallizing specific polymorphs to optimize performance for particular applications. For example, a new polymorph of calcium citrate tetrahydrate has been identified as the major crystalline phase in some commercial calcium supplements. cambridge.org

Interactive Table: Controlled Crystallization of Calcium Citrate

| Parameter | Effect on Crystal Properties | Example Morphologies | Potential Applications |

|---|---|---|---|

| Solvent Ratio | Influences crystal growth and self-assembly | Spheres, fibers | Drug delivery, composites |

| Ion Concentration | Affects nucleation and growth rates | Strips, flakes | Food additives, coatings |

| Temperature | Controls solubility and kinetic processes | Varied crystal habits | Pharmaceuticals, biomaterials |